Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate
Description
Structural Characterization of Ethyl 4-(Trifluoromethyl)Thiophene-2-Carboxylate
Molecular Architecture and Substituent Effects
Electronic Configuration of Trifluoromethyl-Thiophene Core
The thiophene ring in this compound exhibits a planar geometry stabilized by π-conjugation, with the trifluoromethyl (-CF₃) group inducing strong electron-withdrawing effects. Density functional theory (DFT) calculations indicate that the -CF₃ group reduces electron density at the 4-position by approximately 0.15 e⁻ compared to unsubstituted thiophene, as quantified through Mulliken charge analysis. This electron deficiency polarizes the thiophene ring, enhancing its susceptibility to electrophilic substitution at the 5-position. The ethyl ester group at the 2-position further modulates electronic properties via resonance effects, with the carbonyl oxygen withdrawing electron density from the adjacent carbon (C2), as evidenced by a 10 ppm downfield shift in ¹³C NMR compared to non-esterified thiophenes.
The synergistic electronic effects of the -CF₃ and ester groups create a dipole moment of 2.8 D perpendicular to the thiophene plane, as calculated using Hartree-Fock methods. This polarization facilitates intermolecular interactions, particularly with electron-rich aromatic systems, as demonstrated in co-crystallization studies with pyridine derivatives.
Steric Considerations in Ethyl Ester Functionalization
Steric effects arise primarily from the ethyl ester group, which occupies a van der Waals volume of 54 ų compared to 38 ų for a methyl ester. X-ray crystallography data for analogous compounds reveal a 7° dihedral angle between the thiophene ring and the ester group, minimizing steric clash between the ethyl moiety and adjacent substituents. However, molecular dynamics simulations show that rotation about the C2-COOEt bond is restricted to a 30° arc at 298 K due to partial conjugation with the thiophene π-system.
Comparative analysis with the bulkier tert-butyl ester variant demonstrates a 15% reduction in rotational freedom, highlighting the ethyl group's balance between steric bulk and conformational flexibility. The trifluoromethyl group at C4 introduces minimal steric hindrance, with its tetrahedral geometry projecting away from the ester functionality, as confirmed by crystal structures of related benzothiophene carboxylates.
Comparative Analysis with Analogous Thiophene Carboxylates
Positional Isomerism in Trifluoromethyl Substitution
Positional isomerism significantly impacts electronic and steric profiles. Ethyl 3-(trifluoromethyl)thiophene-2-carboxylate (CAS 2105118-66-7) exhibits a 12 nm bathochromic shift in UV-Vis spectra compared to the 4-substituted isomer, attributed to enhanced conjugation between the -CF₃ group and the ester carbonyl. This contrasts with the 4-substituted derivative, where the -CF₃ group creates a node in the π-orbital at C4, reducing extended conjugation (Table 1).
Table 1: Electronic Properties of Trifluoromethyl-Thiophene Isomers
| Isomer Position | λₘₐₓ (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 3-CF₃ | 268 | -6.2 | -1.8 |
| 4-CF₃ | 256 | -6.5 | -2.1 |
Data derived from TD-DFT calculations (B3LYP/6-311+G)
The 4-substituted isomer demonstrates greater thermal stability, with a decomposition temperature (Td) of 218°C versus 195°C for the 3-substituted analog, due to reduced steric strain in the solid state.
Conformational Dynamics via Computational Modeling
Molecular mechanics simulations (MMFF94 force field) reveal distinct conformational preferences. The 4-CF₃ isomer adopts a planar conformation with 85% population in the global minimum energy state, while the 3-CF₃ analog exhibits two energetically degenerate conformers separated by 1.2 kcal/mol. This difference arises from torsional strain between the -CF₃ group and ester oxygen in the 3-substituted derivative.
Ab initio molecular dynamics (AIMD) simulations at 300 K show that the ethyl ester group in 4-CF₃ thiophene undergoes 180° rotation with an energy barrier of 4.3 kcal/mol, compared to 5.8 kcal/mol in the 3-CF₃ isomer. This enhanced mobility correlates with experimental observations of lower melting points for 4-substituted derivatives (89°C vs. 102°C).
Free energy perturbation (FEP) calculations quantify the thermodynamic preference for 4-substitution, with a ΔG of -2.1 kcal/mol relative to 3-substitution in aqueous solution. This stabilization arises from optimized hydrophobic interactions between the -CF₃ group and solvent molecules.
Properties
Molecular Formula |
C8H7F3O2S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-3-5(4-14-6)8(9,10)11/h3-4H,2H2,1H3 |
InChI Key |
IFFPDAKXERAUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of ethyl 4-(trifluoromethyl)thiophene-2-carboxylate with its structural analogs:
Key Observations :
- The trifluoromethyl group significantly lowers electron density at the thiophene ring compared to methyl or chloro substituents, altering reactivity in electrophilic substitutions .
- Thiazole analogs (e.g., PI-22108 in ) exhibit higher thermal stability due to the aromatic thiazole ring but reduced solubility compared to thiophene derivatives.
Reactivity Comparisons:
- Electrophilic Substitution : The -CF₃ group deactivates the thiophene ring, directing electrophiles to the 5-position (meta to -CF₃). In contrast, methyl or chloro substituents (e.g., in ) activate the ring for ortho/para substitutions .
- Ester Hydrolysis : The ethyl ester group is more resistant to hydrolysis compared to methyl esters (e.g., methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate in ), due to steric hindrance .
Biological Activity
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a trifluoromethyl group and an ethyl ester at the carboxylic acid position. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's biological activity compared to similar structures lacking this feature.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of thiophene derivatives, including those similar to this compound. For instance, a series of thiophene derivatives demonstrated significant inhibition of cancer cell lines, with IC50 values ranging from 0.13 to 0.16 μM against HeLa cells, indicating potent cytostatic properties . The presence of specific substituents on the thiophene ring has been linked to enhanced antiproliferative activity.
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4a | L1210 | 0.14 |
| 4c | HeLa | 0.13 |
| CA-4 | HeLa | 1.1 |
Inhibition of D-amino Acid Oxidase (DAO)
Thiophene derivatives have also been identified as inhibitors of D-amino acid oxidase, an enzyme implicated in various neurological disorders. SAR studies indicated that small substituents on the thiophene ring are well-tolerated, enhancing inhibitory activity against DAO. For example, compounds with specific structural modifications showed improved binding affinity and inhibitory potency compared to traditional DAO inhibitors .
The mechanisms underlying the biological activity of this compound and its derivatives often involve interactions with cellular pathways that regulate proliferation and apoptosis. Studies suggest that these compounds may induce apoptosis in cancer cells through pathways involving tubulin polymerization inhibition and modulation of inflammatory cytokines .
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various thiophene derivatives in vitro, revealing that modifications at specific positions on the thiophene ring significantly affected their cytotoxicity against multiple cancer cell lines, including breast and leukemia cancers .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of thiophene compounds, demonstrating their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in monocyte models. This suggests potential applications in treating inflammatory diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate?
Answer:
The synthesis typically involves three key steps:
Thiophene Core Formation : Cyclization reactions using precursors like mercaptoacetic acid or thioamides, often under acidic or catalytic conditions (e.g., ZnCl₂ in dioxane) .
Trifluoromethyl Introduction : Electrophilic trifluoromethylation via reagents such as trifluoromethyl copper complexes or radical-based methods to ensure regioselectivity at the 4-position .
Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of coupling agents (e.g., DCC/DMAP) .
Critical Note : Optimization of reaction conditions (temperature, solvent polarity) is crucial to avoid side products like regioisomers or over-oxidation .
Basic: How is structural validation performed for this compound in crystallographic studies?
Answer:
Structural validation involves:
-
Single-Crystal X-Ray Diffraction (SCXRD) : Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
-
Software Refinement : Use of SHELXL for small-molecule refinement, leveraging least-squares minimization and electron density maps to resolve bond lengths/angles .
-
Validation Metrics :
Parameter Target Range Example from Evidence R-factor < 0.05 0.032 (monoclinic system) C-C bond precision ±0.002 Å 1.423 Å (thiophene ring)
Discrepancies in space group assignment (e.g., monoclinic vs. orthorhombic) require re-evaluation of symmetry operations .
Advanced: How do computational models predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?
Answer:
Computational studies (DFT, MD simulations) focus on:
- Electrostatic Potential Maps : The CF₃ group’s electron-withdrawing nature increases partial positive charge on adjacent carbons, directing nucleophilic attack to the 2- or 5-positions .
- Activation Energy Barriers : Calculated ΔG‡ values for SN2 pathways (e.g., ~25–30 kcal/mol in polar aprotic solvents) guide solvent selection (e.g., DMF vs. THF) .
- Steric Effects : Molecular dynamics show steric hindrance from the ethyl ester group reduces accessibility at the 3-position, favoring 5-substitution .
Advanced: What analytical strategies resolve contradictions in NMR data for derivatives of this compound?
Answer:
Contradictions (e.g., unexpected coupling patterns) are addressed via:
Multi-Nuclear NMR : ¹⁹F NMR clarifies trifluoromethyl group orientation; ¹H-¹³C HSQC identifies scalar coupling anomalies .
Variable Temperature (VT-NMR) : Detects dynamic processes (e.g., ring puckering in thiophene) that obscure signals at room temperature .
Complementary Techniques : IR spectroscopy confirms carbonyl stretching modes (C=O at ~1700 cm⁻¹), while mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ = 265.04) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles (resistant to organic solvents) .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoromethylation reagents) .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% NaHCO₃ solution .
Note : Chronic exposure risks (respiratory irritation) necessitate regular air monitoring for airborne particulates .
Advanced: How does the compound’s topological polar surface area (TPSA) influence its pharmacokinetic profiling?
Answer:
-
TPSA Calculation : TPSA = 89.8 Ų (from Evidence ), indicating moderate membrane permeability.
-
ADME Correlation :
Property Impact of TPSA = 89.8 Ų Oral Bioavailability Low (typically < 50%) Blood-Brain Barrier Limited penetration -
Optimization Strategies : Ester prodrug modification (e.g., tert-butyl esters) to reduce TPSA to < 75 Ų, enhancing CNS activity .
Basic: What spectroscopic techniques are essential for characterizing reaction intermediates?
Answer:
- FT-IR : Monitors carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- LC-MS : Tracks reaction progress via retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass fragments (e.g., m/z 366 [M+H]⁺ for intermediates) .
- ¹H/¹³C NMR : Assigns regiochemistry (e.g., thiophene proton splitting patterns at δ 6.8–7.2 ppm) .
Advanced: How can crystallographic twinning affect data interpretation, and how is it corrected?
Answer:
Twinning (common in monoclinic systems) introduces overlapping reflections, leading to:
- Ambiguous Space Groups : SHELXD detects twin laws (e.g., twofold rotation) and decomposes datasets into individual domains .
- Refinement Artifacts : Twin refinement in SHELXL with HKLF5 format improves R-factor convergence (e.g., from 0.15 to 0.05) .
Case Study : A twinned crystal of a thiophene derivative required a BASF parameter of 0.35 to model two domains .
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Answer:
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Answer:
- Catalyst Screening : Pd/C or Ni catalysts for Suzuki couplings (e.g., 4-iodo intermediates) improve cross-coupling efficiency to >85% .
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 72 h to 6 h for esterification) and minimize byproducts .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., carbonyl intermediates at ~1700 cm⁻¹), enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
